![molecular formula C16H14N2OS B7646266 1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one, also known as MMQ, is a quinoxaline derivative that has been the focus of scientific research due to its potential therapeutic applications. MMQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurology, this compound has been shown to have neuroprotective effects, improve cognitive function, and increase the expression of various neurotrophic factors. In infectious diseases, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, including MRSA and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, its potential therapeutic applications have not been fully explored, so further research is needed to determine its efficacy and safety.
Orientations Futures
There are many future directions for research on 1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one. In cancer research, this compound could be further studied as a potential chemotherapy agent, either alone or in combination with other drugs. In neurology, this compound could be studied as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In infectious diseases, this compound could be studied as a potential treatment for infections caused by antibiotic-resistant bacteria and fungi. Additionally, the mechanism of action of this compound could be further elucidated, and its potential off-target effects could be explored.
Méthodes De Synthèse
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzylamine with 2-chloroquinoxaline in the presence of a base, or the reaction of 4-methylthiobenzaldehyde with 2-nitroaniline, followed by reduction and cyclization. These methods have been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. In neurology, this compound has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurological disorders such as Alzheimer's disease. In infectious diseases, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential treatment for infections.
Propriétés
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-13-8-6-12(7-9-13)11-18-15-5-3-2-4-14(15)17-10-16(18)19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSHVSYOYYZSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C3=CC=CC=C3N=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

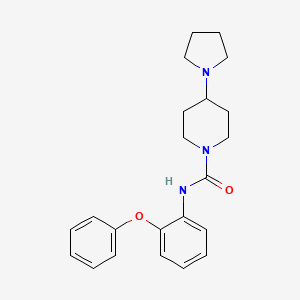
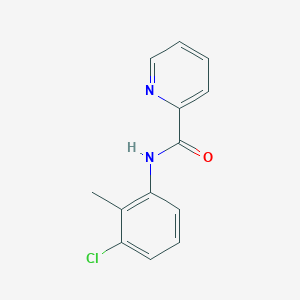
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
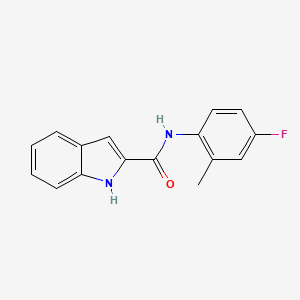
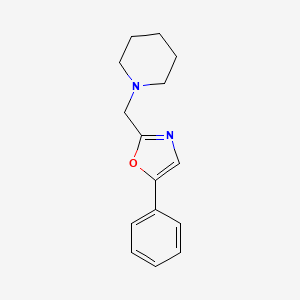
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)
![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
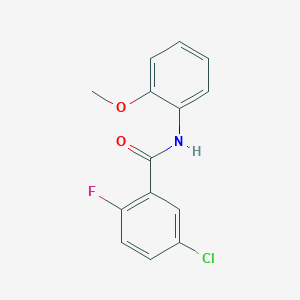

![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)
